molecular formula C22H22N4O4S B2989317 (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492425-87-3

(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Número de catálogo: B2989317
Número CAS: 492425-87-3
Peso molecular: 438.5
Clave InChI: SIBWRXCIEALYPT-LICLKQGHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolopyrimidine class, a family of heterocyclic compounds with demonstrated pharmacological relevance. Its structure features a fused thiazolo[3,2-a]pyrimidine core substituted with a methyl ester at position 6, a 4-methoxyphenyl group at position 5, and a (1,5-dimethyl-1H-pyrazol-4-yl)methylene moiety at position 2.

Propiedades

IUPAC Name

methyl (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-12-18(21(28)30-5)19(14-6-8-16(29-4)9-7-14)26-20(27)17(31-22(26)24-12)10-15-11-23-25(3)13(15)2/h6-11,19H,1-5H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBWRXCIEALYPT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Structural Features

The compound's structure includes:

  • Thiazolo[3,2-a]pyrimidine core : This bicyclic structure is known for various biological activities.
  • Pyrazole substituent : Contributes to the compound's interaction with biological targets.
  • Methoxyphenyl group : May enhance lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53
HEK-293TNot significant

The compound was evaluated using the MTT assay, demonstrating potent cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines while showing minimal toxicity to normal HEK cells.

The mechanism of action appears to involve:

  • Tubulin Binding : The compound interacts with the colchicine-binding site on tubulin, inhibiting tubulin polymerization, which is crucial for cell division.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to cell death.

Other Biological Activities

In addition to anticancer effects, preliminary investigations suggest that this compound may possess:

  • Antimicrobial Activity : Structural features may allow it to inhibit microbial growth.
  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation markers.

Study on Pyrazole Derivatives

A comprehensive study on pyrazole derivatives highlighted the effectiveness of compounds similar to (E)-methyl 2... in targeting cancer cell lines. Specifically, derivatives with similar structural motifs exhibited IC50 values ranging from 0.01 µM to 49.85 µM against various cancer types .

Molecular Docking Studies

Molecular docking simulations indicate that the compound can effectively bind to key proteins involved in cancer progression, further supporting its potential as a therapeutic agent .

Aplicaciones Científicas De Investigación

The compound (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with a unique structure that includes a thiazolo[3,2-a]pyrimidine core, a dimethylamino phenyl group, and a pyrazole substituent. Heterocyclic compounds with similar structures are known for diverse biological activities, suggesting potential applications in medicinal chemistry. The biological activity is often linked to structural features that allow interaction with biological targets, such as receptors and enzymes.

The synthesis of this compound typically involves several steps facilitated by specific catalysts or reagents commonly employed in synthetic organic chemistry.

Although the query specifies the methoxyphenyl derivative, the search results largely discuss the dimethylamino derivative. Given the structural similarity, applications may overlap. Further research on the specific methoxyphenyl derivative is recommended.

Here's what is known about similar compounds and related applications:

Pyrazole Derivatives: Pyrazole derivatives, such as 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1, exhibit antioxidant and anti-inflammatory properties .

Structural Insights: The pyrazolyl ring in similar compounds is planar, with bond lengths suggesting considerable delocalization of π-electron density .

Medicinal plant treatments: Some plant-based treatments have been used for skin diseases . Traditional Chinese Medicine, Western Medicine, and integrated Chinese-Western Medicine treatments have been used for allergic rhinitis .

Comparación Con Compuestos Similares

Structural and Substituent Differences

The most structurally analogous compound identified in the literature is ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A ) . Key differences include:

Feature Target Compound Compound A
Position 2 Substituent (1,5-Dimethyl-1H-pyrazol-4-yl)methylene (heteroaromatic) 2,4,6-Trimethoxybenzylidene (electron-rich aromatic)
Position 5 Substituent 4-Methoxyphenyl (para-methoxy-substituted aryl) Phenyl (unsubstituted aryl)
Ester Group Methyl ester at position 6 Ethyl ester at position 6

Implications of Differences :

  • Steric Bulk : The 1,5-dimethylpyrazole group may impose greater steric hindrance than the planar trimethoxybenzylidene group, affecting binding to biological targets or crystal packing .

Crystallographic and Conformational Analysis

Compound A crystallizes in the monoclinic space group P2₁/n with unit cell parameters:

  • a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°, V = 2318.1 ų .
  • The thiazolopyrimidine core adopts a flattened boat conformation, with a dihedral angle of 80.94° between the fused ring system and the benzene ring .
  • Intermolecular C–H···O hydrogen bonds form chains along the c-axis, stabilizing the crystal lattice .

Target Compound Predictions :

  • The 4-methoxyphenyl group at position 5 could alter π-stacking interactions compared to the unsubstituted phenyl group in Compound A.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of thiazolo[3,2-a]pyrimidine derivatives like this compound?

Answer:
The core thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A general protocol involves refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with aldehydes (e.g., substituted benzaldehydes) and acetic anhydride in the presence of sodium acetate as a catalyst. For example, describes a similar synthesis with a 78% yield after recrystallization from ethyl acetate/ethanol . Key variables include reaction time (8–10 hours), solvent choice (glacial acetic acid), and substitution patterns on the aldehyde, which influence regioselectivity.

Basic: How is the stereochemical configuration (E/Z) of the exocyclic double bond determined in such compounds?

Answer:
The E/Z configuration is confirmed using NMR spectroscopy (NOESY or COSY) and X-ray crystallography. For instance, highlights the use of X-ray diffraction to confirm the Z-configuration in a related thiazolo[3,2-a]pyrimidine derivative by analyzing the dihedral angles between the thiazole ring and substituents . Computational methods (e.g., DFT calculations) can also predict stability differences between isomers.

Advanced: What strategies address regioselectivity challenges during the formation of the pyrazole-methylene-thiazolo-pyrimidine hybrid structure?

Answer:
Regioselectivity is influenced by steric and electronic factors. For pyrazole-containing derivatives (e.g., the 1,5-dimethyl-1H-pyrazol-4-yl group), pre-functionalization of the pyrazole ring (e.g., introducing electron-withdrawing groups) can direct cyclization. demonstrates that using triazenylpyrazole precursors improves regiocontrol during heterocycle fusion . Reaction monitoring via TLC or HPLC-MS is critical to isolate the desired regioisomer.

Advanced: How can computational methods aid in predicting the biological activity of this compound?

Answer:
Molecular docking and QSAR studies are used to predict interactions with biological targets (e.g., enzymes or receptors). discusses pyrazolo[1,5-a]pyrimidine derivatives analyzed for kinase inhibition using AutoDock Vina, with attention to the trifluoromethyl group’s role in binding affinity . SwissADME (as cited in ) can evaluate drug-likeness parameters like logP and bioavailability .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms the exocyclic double bond configuration.
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N bonds (thiazole ring, ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular formula and fragmentation patterns.

Advanced: How are crystal packing and intermolecular interactions analyzed for such fused heterocycles?

Answer:
Single-crystal X-ray diffraction (as in ) reveals hydrogen-bonding networks and π-π stacking. For example, bifurcated C–H···O interactions form chains along the c-axis in thiazolo-pyrimidine derivatives, stabilizing the crystal lattice . Mercury software visualizes these interactions, while Hirshfeld surface analysis quantifies contact contributions.

Advanced: What synthetic modifications enhance the compound’s solubility or stability for in vitro assays?

Answer:

  • Solubility: Introduce polar groups (e.g., hydroxyl, carboxylate) or use prodrug strategies (e.g., ester hydrolysis). notes ethyl-to-carboxylic acid conversion improves aqueous solubility .
  • Stability: Substituents like methoxy groups ( ) reduce oxidation susceptibility. Lyophilization or storage in inert solvents (DMF/EtOH mixtures) prevents degradation .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification: Recrystallization from ethyl acetate/ethanol (3:2) is effective but low-yielding at scale .
  • Byproduct Formation: Optimizing stoichiometry (e.g., aldehyde:pyrimidine ratio) minimizes side products. recommends using chloroacetic acid as a cyclizing agent to improve efficiency .

Advanced: How does the 4-methoxyphenyl substituent influence the compound’s electronic properties?

Answer:
The methoxy group acts as an electron donor, increasing electron density in the aromatic ring, which can be quantified via Hammett constants (σ ~ -0.27). shows similar substituents enhance π-π interactions in oxadiazole derivatives, affecting binding to hydrophobic enzyme pockets . DFT calculations (e.g., Mulliken charges) further correlate substituent effects with reactivity.

Advanced: What analytical methods resolve discrepancies in spectral data for structurally similar analogs?

Answer:

  • 2D NMR (HSQC/HMBC): Differentiates regioisomers by correlating protons with specific carbons.
  • X-ray Powder Diffraction (XRPD): Distinguishes polymorphs when single crystals are unavailable. and emphasize combining spectral and crystallographic data for unambiguous assignments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.